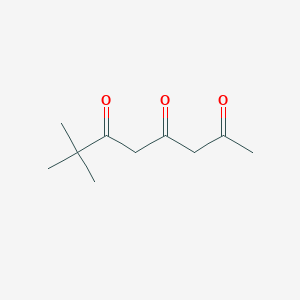
7,7-Dimethyloctane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Octanetrione, 7,7-dimethyl- is an organic compound with the molecular formula C10H16O3 It is characterized by the presence of three ketone groups at positions 2, 4, and 6 on an octane backbone, with two methyl groups attached to the seventh carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Octanetrione, 7,7-dimethyl- typically involves the use of specific starting materials and reaction conditions. One common method involves the condensation of acetone with isobutyraldehyde in the presence of a base, followed by oxidation to introduce the ketone functionalities. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2,4,6-Octanetrione, 7,7-dimethyl- may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as catalytic hydrogenation and oxidation, along with purification steps like distillation and crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Octanetrione, 7,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2,4,6-Octanetrione, 7,7-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,4,6-Octanetrione, 7,7-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. The ketone groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Heptanetrione: Similar structure but with one less carbon atom.
2,4,6-Nonanetrione: Similar structure but with one additional carbon atom.
2,4,6-Decanetrione: Similar structure but with two additional carbon atoms.
Uniqueness
2,4,6-Octanetrione, 7,7-dimethyl- is unique due to the presence of the two methyl groups at the seventh carbon, which can influence its reactivity and interactions compared to other similar compounds. This structural feature can affect its physical properties, such as solubility and boiling point, as well as its chemical behavior in various reactions.
Properties
CAS No. |
66734-21-2 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
7,7-dimethyloctane-2,4,6-trione |
InChI |
InChI=1S/C10H16O3/c1-7(11)5-8(12)6-9(13)10(2,3)4/h5-6H2,1-4H3 |
InChI Key |
HUFJZFBEGMJNQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)CC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


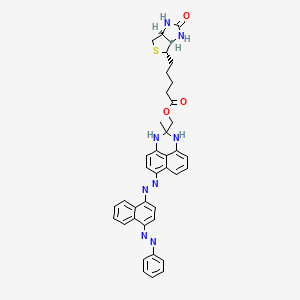
![Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]-](/img/structure/B14079825.png)
![[Methylenedi(4,1-phenylene)]bis[(4-fluorophenyl)methanone]](/img/structure/B14079826.png)
![{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14079830.png)
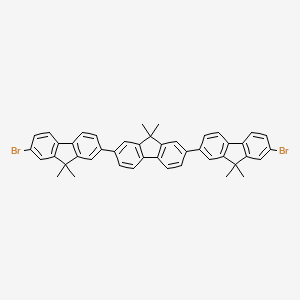

![3-[3,4-Dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[3-hydroxy-8-(hydroxymethyl)-2,6,10,12,14,18,20-heptamethyldocosa-4,6,14,16,18-pentaen-2-yl]pyran-2-one](/img/structure/B14079842.png)
![Oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro-](/img/structure/B14079844.png)
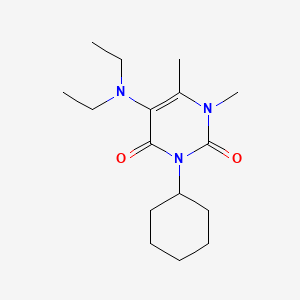
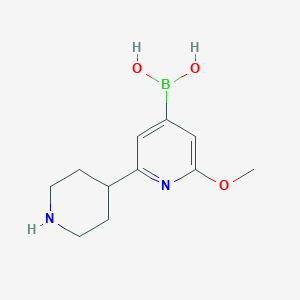
![1-(3-Hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079875.png)
![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079882.png)
![Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079886.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079889.png)
